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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

Get Quote

Technical Monograph: 2,4-Dimethoxythiazole
Executive Summary
2,4-Dimethoxythiazole is a specialized heterocyclic intermediate utilized primarily in medicinal

chemistry and agrochemical synthesis. Unlike its metabolic precursor, 2,4-thiazolidinedione (a

scaffold common in "glitazone" antidiabetic drugs), 2,4-dimethoxythiazole is a fully aromatic

species. This structural distinction locks the molecule into a specific electronic configuration,

preventing the keto-enol tautomerism characteristic of thiazolidinones. Its primary utility lies as

a stable, lipophilic building block for Matrix Metalloproteinase (MMP) inhibitors and as a

bioisostere in fragment-based drug design (FBDD).

Identity & Nomenclature
This compound is often confused with its alkylated analogs or its non-aromatic precursors. The

data below establishes its specific chemical identity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8634225#bc-rfq
https://www.benchchem.com/product/b8634225/docs?utm_src=pdf-body#cas-number-and-iupac-name-for-2-4-dimethoxythiazole
https://www.benchchem.com/product/b8634225/docs?utm_src=pdf-body#cas-number-and-iupac-name-for-2-4-dimethoxythiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8634225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Identifier / Value

CAS Number 1055074-93-5

IUPAC Name 2,4-Dimethoxy-1,3-thiazole

Molecular Formula C₅H₇NO₂S

Molecular Weight 145.18 g/mol

SMILES COC1=CSC(OC)=N1

InChI Key
Unique key required for database verification

(Predicted: InChI=1S/C5H7NO2S...[1][2])

Structure Class 2,4-Disubstituted 1,3-Thiazole (Aromatic)

Structural Analysis & Chemical Logic
Aromaticity vs. Tautomerism
A critical insight for researchers is the aromatization of the thiazole ring.

Precursor (2,4-Thiazolidinedione): Exists in equilibrium between the dione and hydroxy-

enone forms. It is non-aromatic and reactive at the methylene carbon (C5).

Target (2,4-Dimethoxythiazole): The O-methylation at positions 2 and 4 locks the ring into a

fully aromatic system. The lone pair on the sulfur atom participates in the

-system, satisfying Hückel's rule (

-electrons).

Electronic Properties
The two methoxy groups act as electron-donating groups (EDG) via resonance (+M effect),

significantly increasing the electron density of the thiazole ring compared to the unsubstituted

heterocycle.

C5 Position: The proton at C5 is electron-rich, making it susceptible to electrophilic aromatic

substitution (EAS), though less reactive than in simple thiophenes due to the nitrogen's
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electronegativity.

Basicity: The ring nitrogen (N3) is less basic than in unsubstituted thiazole due to the steric

hindrance and electronic repulsion from the adjacent methoxy groups.

Synthesis & Production Protocols
The synthesis of 2,4-dimethoxythiazole is typically achieved via a two-step sequence starting

from the commercially available 2,4-thiazolidinedione. This route avoids unstable intermediates

and maximizes yield.

Step 1: Aromatization to 2,4-Dichlorothiazole
This step converts the cyclic amide/imide functionality into an aromatic chloro-heterocycle.

Reagents: Phosphorus Oxychloride (

), Pyridine (Catalyst/Base).

Mechanism: Vilsmeier-Haack type activation of the carbonyl oxygens followed by

nucleophilic displacement by chloride.

Protocol Insight: Temperature control is vital. The reaction is exothermic.

Step 2: Nucleophilic Aromatic Substitution ( )
Displacement of the chlorides with methoxide.

Reagents: Sodium Methoxide (

), Methanol (

).

Mechanism: Addition-Elimination (

). The C2 position is more electrophilic (adjacent to both S and N) and reacts first, followed
by C4.

Critical Control: Use anhydrous conditions to prevent hydrolysis back to the starting material.
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Synthesis Workflow Visualization
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(Non-aromatic)
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(Aromatic Intermediate)

Reaction 2:
NaOMe, MeOH, Reflux

2,4-Dimethoxythiazole
(Target)

Click to download full resolution via product page

Caption: Figure 1. Conversion of 2,4-thiazolidinedione to 2,4-dimethoxythiazole via

chlorination and methoxylation.

Physicochemical Properties (Predicted &
Experimental)
Due to the rarity of the specific dimethoxy isomer in open literature, some values are predicted

based on structure-activity relationship (SAR) models of similar thiazoles.

Property Value / Description Source/Type

Physical State Liquid or Low-melting Solid Predicted

Boiling Point ~180-200°C (at 760 mmHg)
Predicted (based on 2,4-

dimethylthiazole)

Solubility
Soluble in DCM, EtOAc,

MeOH; Insoluble in Water
Experimental Consensus

LogP ~1.2 - 1.5 Predicted (Lipophilic)

pKa (Conjugate Acid) ~2.5 (Weak base) Predicted

1H NMR (CDCl3)
6.1-6.3 (s, 1H, C5-H), 3.9-4.0

(s, 3H, OMe), 3.8-3.9 (s, 3H,

OMe)

Spectroscopic Prediction

Applications in Drug Discovery
MMP Inhibitors
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Patent literature identifies 2,4-dimethoxythiazole derivatives as inhibitors of Matrix

Metalloproteinases (MMPs), specifically MMP-13. The methoxy groups provide hydrogen bond

acceptors that interact with the enzyme active site, while the thiazole ring acts as a rigid spacer.

Bioisosterism
In medicinal chemistry, 2,4-dimethoxythiazole serves as a bioisostere for:

2,4-Dimethoxypyrimidine: Similar electronics but different geometry and metabolic profile.

2,4-Dimethylthiazole: The methoxy group alters the lipophilicity (LogD) and metabolic soft

spots (O-demethylation vs. benzylic oxidation).

Safety & Handling
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiazoles can be light-

sensitive; use amber vials.

Reactivity: Avoid strong oxidizing agents and strong acids (which may cleave the ether

linkage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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